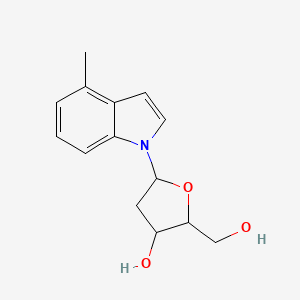

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol |

InChI |

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3 |

InChI Key |

CHXZVEGQPNGWDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the formation of the oxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The compound can be reduced to modify the indole or oxolane rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol could have several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the oxolane ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 4-methylindol group in the target compound introduces greater steric bulk and aromaticity compared to imidazole or triazole analogs. This may enhance interactions with hydrophobic binding pockets in biological targets .

- Synthesis : Similar NH₃-mediated deprotection and solvent-based purification methods are employed across analogs, suggesting shared synthetic challenges in handling polar intermediates .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, inferences can be drawn from related structures:

- Solubility : Imidazole and triazole analogs exhibit moderate solubility in polar solvents (e.g., MeOH, EtOAc) due to their hydroxyl and heterocyclic groups. The 4-methylindol variant likely has reduced aqueous solubility due to increased hydrophobicity .

- Thermal Stability : Oxolan derivatives with aromatic substituents (e.g., indole, imidazole) show stability up to 150–200°C, as evidenced by thermal studies in metallo-base pair research .

- Spectroscopy :

- ¹H NMR : Imidazole/triazole analogs display characteristic peaks at δ 7.5–8.6 ppm for aromatic protons, while indole derivatives show additional splitting due to the fused benzene ring .

- Mass Spectrometry : Exact mass data for oxolan derivatives with purine or indole groups (e.g., 251.1018–410.1456 Da) align with theoretical values, confirming structural integrity .

Biological Activity

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its antimicrobial, antiproliferative, and other relevant activities.

Chemical Structure and Properties

The chemical structure of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol can be described as follows:

- Molecular Formula : C12H15N3O3

- IUPAC Name : 2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

This compound features a hydroxymethyl group and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of indole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| E. faecalis | 128 µg/mL |

The above data suggest that this compound may possess moderate antibacterial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

Antiproliferative Activity

Indole derivatives have also been studied for their antiproliferative effects against cancer cell lines. Notably, compounds similar to 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol have shown promising results in inhibiting cell proliferation in various cancer models, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol | HeLa | 50 µg/mL |

| A549 | 45 µg/mL |

These findings highlight the potential of this compound as a therapeutic agent in oncology.

The biological activity of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells .

Case Studies

A recent study investigated the effects of this compound on MRSA (Methicillin-resistant Staphylococcus aureus) strains. The results indicated that it could effectively reduce bacterial load in vitro and showed synergistic effects when combined with conventional antibiotics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol?

Methodological Answer:

Synthetic optimization should focus on:

- Catalyst selection : Copper(I) iodide (CuI) is effective for azide-alkyne cycloaddition reactions, as shown in analogous indole syntheses (e.g., 30% yield improvement with CuI in PEG-400:DMF solvent systems) .

- Solvent systems : Polar aprotic solvents like PEG-400:DMF enhance reaction homogeneity and reduce side reactions in indole functionalization .

- Purification strategies : Use hot ethyl acetate for partial recrystallization to isolate pure product while minimizing loss of polar intermediates .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical techniques :

- NMR spectroscopy : Compare δ values (e.g., indole protons at δ 7.11–8.62 ppm in DMSO-d6) and coupling constants (e.g., J = 8.6 Hz for aromatic protons) to confirm regioselectivity .

- HPLC : Use >95% purity thresholds with C18 columns and gradient elution (e.g., 70:30 EtOAc:hexanes) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., FAB-HRMS m/z 335.1512 [M+H]⁺ for related indoles) .

Advanced: What mechanistic insights guide the design of reaction pathways for modifying the oxolan-3-ol moiety?

Methodological Answer:

- Protecting groups : Benzoylation of hydroxymethyl groups (e.g., (2R,3R,4R)-2-[(benzoyloxy)methyl] derivatives) prevents unwanted oxidation during functionalization .

- Ring-opening reactions : Acidic conditions may hydrolyze the oxolane ring, while base-catalyzed conditions favor nucleophilic substitution at the hydroxymethyl position .

- Stereochemical control : Chiral catalysts (e.g., sodium acetate in acetic acid) can direct enantioselective synthesis, as seen in similar indole-oxazole systems .

Advanced: How can computational docking studies resolve discrepancies between predicted and observed biological activity?

Methodological Answer:

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). Calibrate force fields using experimental data (e.g., hydrogen bonding distances <2.1 Å for hydroxy groups) .

- Validation : Compare binding free energies (ΔG) from simulations with IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects or conformational flexibility .

- Case study : For indole derivatives, redox-active hydroxy groups showed stronger experimental inhibition than predicted, highlighting the need to include solvent-accessible surface area (SASA) in models .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability :

- Thermal stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition >200°C. Store at –20°C in inert atmospheres to prevent degradation .

Advanced: How do structural modifications (e.g., methylindol substitution) influence hydrogen bonding and redox activity?

Methodological Answer:

- Hydrogen bonding : The 4-methylindol-1-yl group enhances π-π stacking with aromatic residues in enzymes, while the hydroxymethyl group forms hydrogen bonds (e.g., with catalytic serine in hydrolases) .

- Redox activity : Cyclic voltammetry of indole derivatives shows oxidation peaks at +0.5–0.8 V (vs. Ag/AgCl), correlating with electron-donating substituents like hydroxymethyl .

- SAR studies : Methyl substitution at the indole nitrogen reduces metabolic clearance by cytochrome P450 enzymes, as shown in pharmacokinetic assays .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and metabolite profiling?

Methodological Answer:

- In vitro assays :

- In vivo models : Administer radiolabeled compound (e.g., ¹⁴C) to track tissue distribution and excretion .

Advanced: How should researchers address contradictions between in silico predictions and experimental binding data?

Methodological Answer:

- Data reconciliation :

- False negatives in docking : Adjust van der Waals radii for bulky substituents (e.g., 4-methylindol) to account for steric clashes .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding enthalpies, which may reveal entropic contributions missed in simulations .

- Case example : For a related indole derivative, MD simulations revealed a cryptic binding pocket not resolved in crystal structures, explaining higher experimental affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.